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Core Mechanism: Oxidative Stress Triggers DON
Biosynthesis

The central finding from the research is that sublethal concentrations of the triazole fungicide

prothioconazole induce oxidative stress in the fungus, which in turn activates the biosynthetic pathway for

DON production [1] [2].

The following diagram illustrates this key signaling pathway and the general workflow for investigating it.
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Key Pathway: Fungicide-Induced DON Production
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Experimental Data Summary

The table below summarizes key quantitative findings from the in vitro studies.

Experimental Condition
Key Measured
Outcome

Observation / Result

Sublethal Prothio. + Fluoxastrobin
(1/10 & 1/100 field dose)

DON Production
(at 48h)

Significant increase in DON [1].

Sublethal Prothio. (1/50 field dose,
~50% germination inhibition)

DON Production Increased to 32 μg/μg fungal DNA [2].
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Experimental Condition
Key Measured
Outcome

Observation / Result

Sublethal Prothio. + Fluoxastrobin
(1/10 & 1/100 field dose)

H₂O₂ Production

(at 4h)

Timely hyper-induction, preceding

DON accumulation [1] [2].

Direct H₂O₂ Application DON Production Similar induction of DON production

[1] [2].

Prothio. + Catalase DON Production Complete disappearance of DON-

inducing effect [1].

Azoxystrobin (all concentrations) DON Production No significant influence on DON

production [1] [2].

Detailed Experimental Protocol: In Vitro Induction
Assay

This methodology is adapted from the research to provide a reproducible protocol for your own

investigations [1] [2].

Objective: To assess the effect of sublethal fungicide concentrations on DON and H₂O₂ production by F.

graminearum in a controlled liquid culture.

Materials:

Fungal Strain: Fusarium graminearum (e.g., strain 8/1 or PH-1).

Fungicides: Prothioconazole (and optionally, azoxystrobin or a combination like prothioconazole +
fluoxastrobin for comparison).

Culture Medium: Trichothecene Biosynthesis-Inducing (TBI) medium [3].
Equipment: Rotary shaker, centrifuge, spectrophotometer or ELISA plate reader, HPLC-MS/MS or

competitive ELISA kit for DON quantification, H₂O₂ detection kit.

Procedure:

Prepare Inoculum: Generate conidial suspensions from the fungus and transfer them to Erlenmeyer

flasks containing TBI medium to a final density of 1x10⁶ conidia/mL [3].
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Pre-incubate: Incubate the flasks at 28°C in darkness on a rotary shaker at 150 rpm to allow for

initial mycelial growth [3].
Apply Treatments: After initial growth, add the fungicides to the cultures.

Prepare a dilution series of prothioconazole around the sublethal range (e.g., 1/50 of field
concentration) [2].

Include a negative control (solvent only) and a positive control (direct H₂O₂ application) [1].
To test the oxidative stress mechanism, include a treatment with prothioconazole co-applied

with catalase (e.g., 1000 U/mL) [1].
Post-Treatment Incubation: Return flasks to the shaker and incubate for a defined period. Key time

points for analysis are:
4 hours post-treatment: For early H₂O₂ measurement [1] [2].

48 hours post-treatment: For DON quantification and gene expression analysis [1].
Sample Analysis:

H₂O₂ Quantification: Measure H₂O₂ content in the culture medium at 4h using a
spectrophotometric method or commercial kit.

DON Quantification: Collect cultures at 48h. Centrifuge to separate mycelia from supernatant.
Analyze the supernatant for DON using a competitive ELISA or more precise LC-MS/MS [1]

[3].
Gene Expression (Optional): Collect mycelia for RNA extraction. Analyze the expression of

Tri5 and other TRI genes via qRT-PCR to confirm activation of the biosynthetic pathway [3].
Biomass Measurement: Dry and weigh the collected mycelia to normalize DON and H₂O₂

data (e.g., mg DON / kg mycelial dry weight) [3].

The workflow for this protocol is visualized below.
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Workflow: In Vitro Fungicide Induction Assay

Start

Prepare conidial suspension
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(qRT-PCR from mycelia)
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FAQs and Troubleshooting Guide

Q1: Why did my experiment show no increase in DON, even with sublethal fungicide doses?

Incorrect dosing: The "sublethal" concentration is critical. Conduct a preliminary assay to find the
dose that inhibits germination or growth by approximately 50% (EC₅₀). The inducing effect is often

observed at doses that are inhibitory but not lethal (e.g., 1/50 field dose) [2].
Timing of measurement: DON accumulation was significant at 48 hours post-treatment but not at

earlier time points (e.g., 4h or 24h). Ensure you are measuring at the correct endpoint [1].
Fungal strain variability: Different strains or chemotypes of F. graminearum (e.g., DON vs. NIV

chemotypes) may respond differently to oxidative stress [1] [2].

Q2: How can I directly prove that H₂O₂ is the key trigger in my system?

Positive Control: Apply a direct dose of H₂O₂ to germinating conidia. This should mimic the fungicide

and induce DON production [1] [2].
Rescue Experiment: Co-apply the fungicide with the H₂O₂-scavenging enzyme catalase. If DON

production is abolished, it confirms the essential role of H₂O₂ [1].

Q3: Are there any practical implications for field application of prothioconazole?

Yes. The research highlights a clear risk: applying prothioconazole at reduced or suboptimal
doses can increase DON contamination, which is a critical food safety concern. For effective DON

reduction, application timing is also crucial. Studies in maize showed the greatest reduction in DON
when prothioconazole was applied at tasseling (VT) and silking (R1) stages, with no benefit

observed after the milk stage (R3) [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Hydrogen peroxide induced by the fungicide prothioconazole triggers deoxynivalenol (DON)

production by Fusarium graminearum - PMC [pmc.ncbi.nlm.nih.gov]

Smolecule
Root Cause Analysis & Performance Maximization

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 7 Tech Support

https://www.smolecule.com/products/s540441?utm_src=pdf-body-img
https://bmcmicrobiol.biomedcentral.com/articles/10.1186/1471-2180-10-112
https://pmc.ncbi.nlm.nih.gov/articles/PMC2859870/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2859870/
https://bmcmicrobiol.biomedcentral.com/articles/10.1186/1471-2180-10-112
https://pmc.ncbi.nlm.nih.gov/articles/PMC2859870/
https://bmcmicrobiol.biomedcentral.com/articles/10.1186/1471-2180-10-112
https://pmc.ncbi.nlm.nih.gov/articles/PMC2859870/
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://www.smolecule.com/products/s540441?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/29681149/
https://www.smolecule.com/products/s540441?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC2859870/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2859870/
https://www.smolecule.com/products/s540441?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


2. Hydrogen peroxide induced by the fungicide prothioconazole triggers deoxynivalenol (DON)

production by Fusarium graminearum | BMC Microbiology | Full Text

[bmcmicrobiol.biomedcentral.com]

3. Effects of Fungicides and Nontarget Pesticides on ... [mdpi.com]

4. Effect of Prothioconazole Application Timing on Fusarium ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Sublethal prothioconazole concentrations DON mycotoxin

induction]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b540441#sublethal-prothioconazole-concentrations-don-

mycotoxin-induction]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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